molecular formula C10H10ClN B15321133 4-(Chloromethyl)-1-methyl-1H-indole

4-(Chloromethyl)-1-methyl-1H-indole

Cat. No.: B15321133
M. Wt: 179.64 g/mol
InChI Key: CSYLFDZLQYJXOT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a chloromethyl group attached to the fourth position of the indole ring and a methyl group at the nitrogen atom. Indoles are significant in various fields due to their biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually conducted in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Indole derivatives with various functional groups.

    Oxidation: Indole-4-carboxaldehyde or indole-4-carboxylic acid.

    Reduction: 4-Methyl-1-methyl-1H-indole.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-indole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create molecules that can selectively inhibit or activate specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-methyl-1H-indole
  • 4-(Hydroxymethyl)-1-methyl-1H-indole
  • 4-(Methoxymethyl)-1-methyl-1H-indole

Uniqueness

4-(Chloromethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile, which allows for selective modifications in synthetic and biological applications. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

4-(chloromethyl)-1-methylindole

InChI

InChI=1S/C10H10ClN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3

InChI Key

CSYLFDZLQYJXOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CCl

Origin of Product

United States

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